REACTION_CXSMILES
|
Br[C:2]1[CH:11]=[C:10]([CH3:12])[C:5]2[C:6](=[O:9])[O:7][CH2:8][C:4]=2[CH:3]=1.C([Sn](CCCC)(CCCC)CCCC)C=C.[Cl-].[Li+].C1(C)C=CC=CC=1.[CH3:38][CH2:39][O:40]C(C)=O>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:12][C:10]1[C:5]2[C:6](=[O:9])[O:7][CH2:8][C:4]=2[CH:3]=[C:2]([CH2:38][CH:39]=[O:40])[CH:11]=1 |f:2.3,^1:47,49,68,87|
|
Name
|
|
Quantity
|
27 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC2=C(C(OC2)=O)C(=C1)C
|
Name
|
|
Quantity
|
79 mg
|
Type
|
reactant
|
Smiles
|
C(C=C)[Sn](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
15 mg
|
Type
|
reactant
|
Smiles
|
[Cl-].[Li+]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
28 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was sealed with a condensor
|
Type
|
CUSTOM
|
Details
|
purged three times with nitrogen
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
reaction at that point
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography
|
Type
|
CUSTOM
|
Details
|
Removal of solvent
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC(=CC2=C1C(OC2)=O)CC=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |